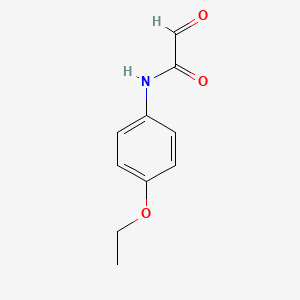
N~2~,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its multiple butoxymethyl and methoxymethyl groups attached to the triazine core, which may impart unique chemical and physical properties.
Métodos De Preparación
The synthesis of N2,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with butoxymethyl and methoxymethyl amines. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions to ensure the selective substitution of the chlorine atoms on the triazine ring. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
N~2~,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxymethyl or methoxymethyl groups are replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
N~2~,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be explored for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may investigate its use as a drug candidate or a component in drug delivery systems.
Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N2,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
N~2~,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine can be compared with other triazine derivatives, such as:
Melamine: Known for its use in the production of melamine resins and plastics.
Cyanuric chloride: A key intermediate in the synthesis of various triazine compounds.
Hexamethylmelamine: Used in cancer treatment due to its antitumor properties.
Propiedades
Número CAS |
58271-19-5 |
|---|---|
Fórmula molecular |
C21H42N6O6 |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
2-N,2-N-bis(butoxymethyl)-4-N,4-N,6-N,6-N-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H42N6O6/c1-7-9-11-32-17-27(18-33-12-10-8-2)21-23-19(25(13-28-3)14-29-4)22-20(24-21)26(15-30-5)16-31-6/h7-18H2,1-6H3 |
Clave InChI |
ZALGVSNSKBZATE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCN(COCCCC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


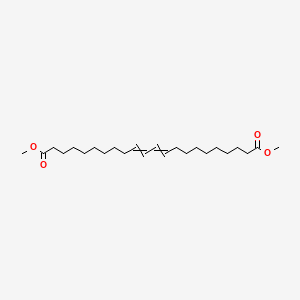
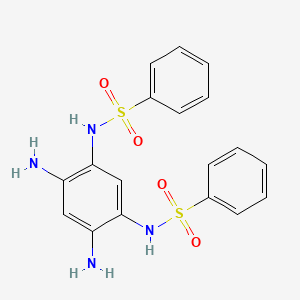
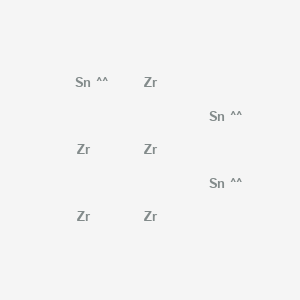


![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
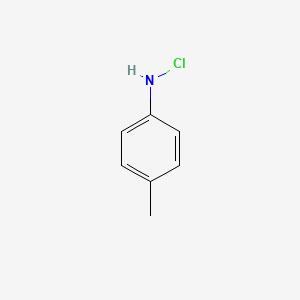

methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)

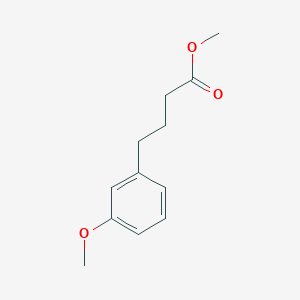

![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
